
2-Phenyl-1-pyridin-3-yl-ethanone chemical
formula C13H11NO

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Phenyl-1-pyridin-3-yl-ethanone

Cat. No.: B081105 Get Quote

An In-Depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone (C₁₃H₁₁NO)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,

Senior Application Scientist

Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1-pyridin-3-yl-
ethanone, a deoxybenzoin derivative incorporating a pyridine moiety. The document delves

into the compound's physicochemical properties, detailed synthesis methodologies, chemical

reactivity, and its significant potential as a structural scaffold and synthetic intermediate in the

field of medicinal chemistry. By synthesizing established chemical principles with field-proven

insights, this guide aims to serve as a critical resource for professionals engaged in organic

synthesis and drug discovery, highlighting the causality behind experimental choices and the

strategic value of this molecular architecture.

Introduction and Molecular Overview
2-Phenyl-1-pyridin-3-yl-ethanone (CAS: 14627-92-0) is an aromatic ketone with the chemical

formula C₁₃H₁₁NO.[1][2][3] Structurally, it belongs to the deoxybenzoin (1,2-diphenylethan-1-

one) class of compounds, where one of the phenyl rings is replaced by a pyridine-3-yl group.

This substitution is of particular interest in medicinal chemistry; the pyridine ring introduces a

basic nitrogen atom, which can serve as a hydrogen bond acceptor and modulate the

molecule's physicochemical properties, such as solubility and lipophilicity.[4][5]
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Deoxybenzoin derivatives are recognized as crucial building blocks in organic synthesis,

serving as precursors for a wide range of natural products and pharmaceutically active

molecules, including isoflavones, pyrimidinones, and quinoxalines.[6][7] The core

deoxybenzoin scaffold is associated with diverse biological activities, including anti-

inflammatory, antimicrobial, anticancer, and immunosuppressive effects.[6][8] The integration of

the pyridine moiety into this scaffold presents a strategic approach for developing novel

therapeutic agents, leveraging the established biological relevance of both structural

components.[9][10]

Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties for 2-Phenyl-1-pyridin-3-yl-ethanone is

provided below. This data is essential for its handling, characterization, and application in

experimental settings.

Property Value Source(s)

CAS Number 14627-92-0 [1][2][3]

Molecular Formula C₁₃H₁₁NO [2]

Molecular Weight 197.23 g/mol [2]

MDL Number MFCD00963967 [2]

Storage
Sealed in dry, room

temperature
[2]

Spectroscopic Characterization
While a comprehensive public database of spectra for 2-Phenyl-1-pyridin-3-yl-ethanone is

not readily available, characterization would rely on standard analytical techniques. For the

related isomer, 2-Phenyl-1-(4-pyridinyl)ethanone, ¹³C NMR and Mass Spectrometry (GC-MS)

data are available in commercial databases, providing a reference for the expected spectral

features.[11]

¹H NMR: Expected signals would include multiplets in the aromatic region (7-9 ppm)

corresponding to the protons on the phenyl and pyridine rings, and a characteristic singlet in
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the aliphatic region (~4.3 ppm) for the methylene (-CH₂-) protons.

¹³C NMR: Aromatic carbons would appear in the 120-160 ppm range. The carbonyl carbon

(C=O) would be significantly downfield (>190 ppm), and the methylene carbon (-CH₂-) would

be observed around 45-55 ppm.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 197. Key

fragmentation patterns would likely involve the cleavage of the bond between the carbonyl

and methylene groups, yielding characteristic fragments.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O)

stretch would be prominent around 1680-1700 cm⁻¹.

Synthesis Methodologies: Protocols and Rationale
The synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone can be approached through several

established organic chemistry transformations. The choice of method often depends on the

availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Workflow for Synthetic Approaches

Key Reactions

Nicotinic Acid Derivatives
(e.g., Methyl Nicotinate)

Grignard Reaction
(with Benzylmagnesium Halide)

3-Cyanopyridine Phenylacetic Acid Derivatives
(e.g., Phenylacetyl Chloride)

Friedel-Crafts Acylation

Pyridine

2-Phenyl-1-pyridin-3-yl-ethanone

Click to download full resolution via product page

Caption: Key synthetic routes to 2-Phenyl-1-pyridin-3-yl-ethanone.
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Protocol 1: Synthesis via Grignard Reaction
This method involves the nucleophilic addition of a benzyl Grignard reagent to a nicotinic acid

derivative. It is a robust and widely used carbon-carbon bond-forming reaction.

Rationale: The Grignard reagent, benzylmagnesium chloride, acts as a strong nucleophile (a

benzyl anion equivalent), attacking the electrophilic carbonyl carbon of an ester like methyl

nicotinate. The resulting tetrahedral intermediate collapses upon acidic workup to yield the

desired ketone. The use of anhydrous solvents is critical as Grignard reagents are highly

reactive towards protic sources like water.

Step-by-Step Methodology:

Preparation of Grignard Reagent:

To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add

magnesium turnings (1.2 eq).

Add anhydrous diethyl ether or THF and a small crystal of iodine to initiate the reaction.

Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous ether/THF dropwise via an

addition funnel, maintaining a gentle reflux. Stir until the magnesium is consumed.

Reaction with Pyridine Ester:

In a separate flame-dried flask, dissolve methyl nicotinate (1.0 eq) in anhydrous THF and

cool the solution to 0 °C in an ice bath.

Slowly add the prepared Grignard reagent to the cooled ester solution via cannula

transfer.

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction

progress by TLC.

Workup and Purification:

Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous

solution of ammonium chloride (NH₄Cl) at 0 °C.
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Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (using a hexane/ethyl

acetate gradient) to afford the pure 2-Phenyl-1-pyridin-3-yl-ethanone.

Protocol 2: Synthesis via Friedel-Crafts Acylation
While Friedel-Crafts acylation on pyridine itself is challenging due to the deactivation of the ring

by the Lewis acid complexing with the basic nitrogen, modifications of this approach are

plausible.[12] A related procedure is the reaction of nicotinoyl chloride (the acid chloride of

nicotinic acid) with benzene in the presence of a Lewis acid like aluminum chloride, which

forms 3-benzoylpyridine.[13] A variation using a phenylacetyl source would be required for the

target molecule.

Reactivity and Potential in Drug Discovery
The chemical structure of 2-Phenyl-1-pyridin-3-yl-ethanone offers multiple sites for further

chemical modification, making it a versatile scaffold for building molecular libraries for drug

screening.

Key Reactive Sites:
The Carbonyl Group: The ketone can be readily reduced to a secondary alcohol, converted

to an oxime, or serve as an electrophile in condensation reactions (e.g., aldol, Knoevenagel).

The formation of deoxybenzoin oximes has been shown to yield compounds with potent and

low-toxicity immunosuppressive activity.[8]

The α-Methylene Bridge: The protons on the carbon adjacent to the carbonyl group are

acidic and can be removed by a base to form an enolate. This enolate can then react with

various electrophiles, allowing for alkylation, halogenation, and other functionalizations at

this position. For instance, bromination at this site can produce precursors for further

synthetic elaboration.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b081105?utm_src=pdf-body
https://www.benchchem.com/product/b1582911
http://orgsyn.org/demo.aspx?prep=CV4P0088
https://www.benchchem.com/product/b081105?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20446276/
https://www.chemsrc.com/en/cas/14627-92-0_80403.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Pyridine Ring: The pyridine nitrogen can be N-alkylated or N-oxidized. The ring itself can

undergo nucleophilic aromatic substitution under certain conditions.

Scaffold for Therapeutic Agent Development
The combination of the deoxybenzoin core and the pyridine ring positions this molecule as a

high-potential starting point for drug discovery programs. Pyridinone scaffolds, which are

related to pyridine, are considered "privileged structures" in medicinal chemistry, known to

impact a drug's lipophilicity, solubility, and metabolic stability.[4][5]

Potential Therapeutic Applications

2-Phenyl-1-pyridin-3-yl-ethanone Deoxybenzoin Scaffold Pyridine Moiety

Immunosuppressants Antioxidants Antivirals (e.g., HIV) Anticancer Agents Antimicrobials

Click to download full resolution via product page

Caption: Relationship of the core scaffold to potential therapeutic areas.

Antiviral Activity: Derivatives of the isomeric 2-Phenyl-1-pyridin-2-yl-ethanone have been

investigated as iron chelators that inhibit HIV-1 transcription by modulating CDK2 and CDK9

activities.[14] This provides a strong rationale for exploring the antiviral potential of the 3-

pyridyl isomer and its derivatives.

Anticancer Activity: Novel thiazolidinone derivatives containing a 2-phenyl-3-(pyridin-2-yl)

structure have been identified as potent inhibitors for the proliferation of osteosarcoma cells

through phenotypic screening.[15]

Antioxidant and Tyrosinase Inhibition: Polyphenolic deoxybenzoins have demonstrated

powerful antioxidant capabilities, in some cases exceeding that of standards like Vitamin C,

and also exhibit potent mushroom tyrosinase inhibitory activity.[7]
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Antimicrobial Activity: The pyridine nucleus is a common feature in compounds with

demonstrated antibacterial and antifungal properties.[10][16]

Conclusion
2-Phenyl-1-pyridin-3-yl-ethanone is a strategically important molecule that bridges the

biologically relevant classes of deoxybenzoins and pyridines. Its synthesis is achievable

through established organic transformations, and its structure offers rich reactivity for creating

diverse chemical libraries. For researchers in drug development, this compound represents a

valuable scaffold and intermediate with significant potential for the discovery of new therapeutic

agents across multiple domains, including oncology, virology, and immunology. Further

investigation into its derivatization and biological evaluation is highly warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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